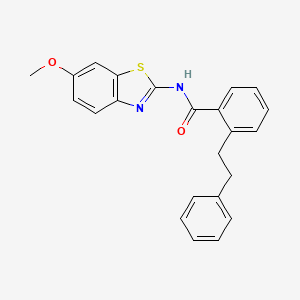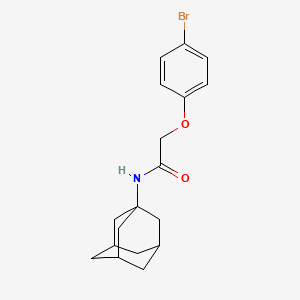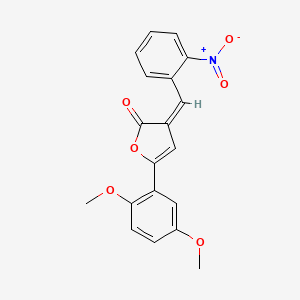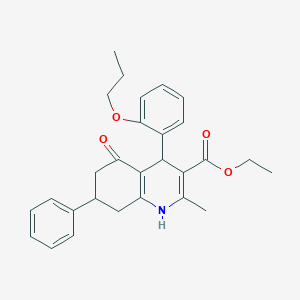
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide, also known as BMB, is a small molecule that has been widely used in scientific research due to its potential therapeutic properties. BMB is a benzamide derivative that has been synthesized and studied extensively for its ability to inhibit certain enzymes and receptors in the body. In
Wirkmechanismus
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's mechanism of action involves its ability to inhibit various enzymes and receptors in the body. For example, this compound inhibits PDE4, an enzyme that is involved in the regulation of inflammation in the body. By inhibiting PDE4, this compound can reduce inflammation and potentially treat inflammatory diseases. This compound also inhibits HDAC, an enzyme that is involved in the regulation of gene expression. By inhibiting HDAC, this compound can potentially treat cancer by inducing cell death in cancer cells. Finally, this compound inhibits CB1, a receptor that is involved in the regulation of appetite and pain. By inhibiting CB1, this compound can potentially treat obesity and chronic pain.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects have been extensively studied in scientific research. This compound has been shown to reduce inflammation in the body by inhibiting PDE4. It has also been shown to induce cell death in cancer cells by inhibiting HDAC. Finally, this compound has been shown to reduce appetite and pain by inhibiting CB1. These effects make this compound a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in scientific research, which means that there is a large body of literature available on its properties and potential therapeutic uses. Another advantage is that it is a small molecule, which makes it easy to synthesize and study in the lab. However, one limitation is that this compound's inhibitory effects on enzymes and receptors in the body can be non-specific, which means that it may have unintended effects on other biological processes. Another limitation is that this compound's potential therapeutic uses have not been extensively studied in clinical trials, which means that its safety and efficacy in humans is not well-established.
Zukünftige Richtungen
There are several future directions for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide research. One direction is to study its potential therapeutic uses in clinical trials, particularly for the treatment of cancer, inflammatory diseases, and neurological disorders. Another direction is to study its non-specific effects on other biological processes in the body, which could help identify potential side effects and limitations for its use. Finally, future research could focus on developing derivatives of this compound that have improved specificity and efficacy for specific biological processes and disease targets.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule that has been extensively studied in scientific research for its potential therapeutic properties. This compound's inhibitory effects on enzymes and receptors in the body make it a potential candidate for the treatment of various diseases, including cancer, inflammatory diseases, and neurological disorders. However, this compound's non-specific effects and limited clinical trial data suggest that further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide involves a series of chemical reactions that start with the reaction of 6-methoxy-1,3-benzothiazole-2-amine with 2-bromoethylbenzene in the presence of a palladium catalyst. This reaction yields N-(6-methoxy-1,3-benzothiazol-2-yl)-2-bromoethylbenzamide, which is then reacted with phenethylamine to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have inhibitory effects on various enzymes and receptors in the body, including phosphodiesterase 4 (PDE4), histone deacetylase (HDAC), and cannabinoid receptor 1 (CB1). These inhibitory effects make this compound a potential candidate for the treatment of various diseases, including cancer, inflammatory diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-27-18-13-14-20-21(15-18)28-23(24-20)25-22(26)19-10-6-5-9-17(19)12-11-16-7-3-2-4-8-16/h2-10,13-15H,11-12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGELCUGIFHAHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,6-dimethyl-4-morpholinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924665.png)

![3-{2-[3-(4-ethylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B4924686.png)
![1-benzyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924699.png)
![4-[3-(methylthio)propyl]morpholine](/img/structure/B4924710.png)

![3-chloro-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4924725.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine](/img/structure/B4924728.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924736.png)
![2-methyl-7-{(6-methyl-2-pyridinyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4924752.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4924759.png)

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B4924775.png)
